3-Pentadecyl-5-(phenylsulfonyl)catechol
Description
3-Pentadecyl-5-(phenylsulfonyl)catechol is a synthetic catechol derivative featuring a pentadecyl (C15H31) chain at position 3 and a phenylsulfonyl (C6H5SO2) group at position 5 of the catechol backbone. Catechol (1,2-dihydroxybenzene) is a foundational structure in organic chemistry, known for its redox activity, metal-chelating properties, and role in biological systems . The addition of the pentadecyl and phenylsulfonyl substituents modifies its physicochemical properties, including solubility, stability, and biological interactions.
Properties
CAS No. |
75776-34-0 |
|---|---|
Molecular Formula |
C27H40O4S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-3-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C27H40O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23-21-25(22-26(28)27(23)29)32(30,31)24-19-16-14-17-20-24/h14,16-17,19-22,28-29H,2-13,15,18H2,1H3 |
InChI Key |
GRAWLKSKNFRGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)S(=O)(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Alkylated Catechols: 3-Pentadecyl Catechol
- Structure : Lacks the phenylsulfonyl group at position 4.
- Biological Activity : Demonstrates potent hypersensitivity responses in poison ivy-sensitive individuals, with reactions exceeding those of natural poison ivy extracts. The pentadecyl chain likely facilitates binding to skin proteins, triggering immune recognition .
- Stability : Long alkyl chains may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
Sulfonylated Catechols: 5-(Phenylsulfonyl)catechol
- Structure : Lacks the pentadecyl chain at position 3.
- Synthetic Utility: Phenylsulfonyl groups are known to influence stereochemical outcomes in organic reactions, as seen in Z-selective synthesis pathways .
Pyrogallol Derivatives (e.g., 3h, 3p in )
- Structure : Feature trihydroxy (pyrogallol) or dual catechol fragments.
- Antioxidant Activity : EC50 values for superoxide anion (O2●-) scavenging are 3–4× lower than gallic acid due to extended π-conjugation and radical stabilization . In contrast, 3-Pentadecyl-5-(phenylsulfonyl)catechol’s bulky substituents may hinder radical accessibility, reducing efficacy.
Functional Comparisons
Antioxidant Capacity
- Catechol Derivatives : The catechol moiety itself is a strong antioxidant, but substituents modulate activity. For example:
- This compound : The sulfonyl group may enhance radical stabilization, while the pentadecyl chain could limit solubility in hydrophilic environments.
- Pyrogallol Derivatives (e.g., 3h) : EC50 values as low as 0.8 µM for O2●- scavenging, outperforming gallic acid (2.4 µM) .
- Vanillin : A stable catechol variant with comparable redox properties but reduced reactivity .
Table 1: Antioxidant Activity of Selected Catechol Derivatives
| Compound | EC50 (O2●- Scavenging, µM) | Key Substituents |
|---|---|---|
| Gallic Acid | 2.4 | Trihydroxybenzene |
| 3h (Pyrogallol derivative) | 0.8 | Dual pyrogallol fragments |
| 3-Pentadecyl Catechol | Not reported | C15 alkyl |
| Vanillin | ~2.4* | Methoxy, aldehyde |
| This compound | Inferred higher than 3h | C15 alkyl, phenylsulfonyl |
Note: *Estimated based on structural analogs .
Biodegradation and Environmental Persistence
- Catechol : Rapidly degraded aerobically via growth-linked metabolism (e.g., Achromobacter spp.) into CO2 and H2O .
- This compound : The pentadecyl chain may slow degradation due to hydrophobicity, while the sulfonyl group could resist enzymatic cleavage. Comparatively, 3-pentadecyl catechol (without sulfonyl) is likely more biodegradable, as alkyl chains are metabolized by β-oxidation .
Table 2: Biodegradation Kinetics
| Compound | Degradation Pathway | Half-Life (Estimated) |
|---|---|---|
| Catechol | Aerobic, via CatA/CatB | Hours |
| 3-Pentadecyl Catechol | Slower β-oxidation | Days |
| 5-(Phenylsulfonyl)catechol | Resistant to intradiol cleavage | Weeks |
| This compound | Likely persistent | Weeks–Months |
Toxicity and Stability
- Catechol: High genotoxicity due to redox cycling and ROS generation; EC50 for yeast growth inhibition is ~1.5 mM .
- This compound: The pentadecyl chain may reduce bioavailability (lowering toxicity), while the sulfonyl group could introduce novel reactive sites.
- Vanillin : Greater stability (shelf life >2 years) due to methoxy substitution, suggesting sulfonyl groups may similarly enhance stability in synthetic derivatives .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-Pentadecyl-5-(phenylsulfonyl)catechol with high purity?
- Methodological Answer : Synthesis should involve sulfonylation of catechol derivatives under controlled anhydrous conditions. Key steps include:
- Protecting the catechol hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired oxidation.
- Reacting with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C.
- Introducing the pentadecyl chain via alkylation using a long-chain alkyl halide and a phase-transfer catalyst.
- Structural confirmation via H/C NMR, FT-IR (to verify sulfonyl S=O stretches at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm for sulfonyl-substituted catechol) and alkyl chain integration ratios.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95%).
- Elemental Analysis : Verify C, H, S, and O percentages against theoretical values.
- X-ray Crystallography (if crystalline): Resolve bond angles and distances (e.g., S–O bond lengths ~1.43 Å) .
Q. What standard assays quantify this compound in biological or environmental matrices?
- Methodological Answer :
- Spectrophotometry : Use a modified Folin-Ciocalteu assay, where catechol derivatives form a blue complex with phosphomolybdic acid (λ = 765 nm). Calibrate with a standard curve (0.1–10 µg/mL) .
- HPLC-MS/MS : Optimize ionization in negative mode (ESI-) with MRM transitions for sulfonyl and alkyl moieties.
- Interference Checks : Test for cross-reactivity with resorcinol or hydroquinone using selectivity studies .
Advanced Research Questions
Q. How do the pentadecyl chain and phenylsulfonyl group influence redox behavior in adhesion applications?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry (CV) in PBS (pH 7.4) to compare oxidation potentials. The phenylsulfonyl group lowers redox activity (electron-withdrawing effect), while the pentadecyl chain enhances hydrophobic interactions.
- Adhesion Testing : Use lap-shear adhesion assays on TiO substrates under wet conditions. Include control samples without catechol to isolate substituent effects .
- Data Interpretation : Correlate redox peaks (E ~0.3–0.5 V vs. Ag/AgCl) with adhesion strength (MPa) using regression models .
Q. What experimental strategies isolate substituent contributions to heavy metal adsorption efficiency?
- Methodological Answer :
- Factorial Design : Use a 3-level, 2-factor design (Table 1) to vary substituent type (sulfonyl vs. hydroxyl) and metal concentration (Pb, Cu).
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Substituent | Phenylsulfonyl | Hydroxyl | None |
| [Metal] | 10 ppm | 50 ppm | 100 ppm |
- Statistical Analysis : Apply ANOVA to identify significant interactions (p < 0.05). Adsorption capacity (Q) follows Langmuir isotherms: , where is the binding affinity .
Q. How to resolve contradictions in reported degradation efficiencies of catechol derivatives?
- Methodological Answer :
- Variable Control : Standardize reaction conditions (pH, temperature, catalyst loading). For photodegradation, use TiO-FeO composites under UV (λ = 365 nm) with controlled O flow.
- Data Normalization : Express efficiency as % degradation per unit catalyst surface area (m/g).
- Contradiction Analysis : Compare activation energies (E) via Arrhenius plots from kinetic studies. Discrepancies often arise from competing pathways (e.g., adsorption vs. oxidation) .
Q. What advanced techniques validate catechol’s role in interfacial adhesion without confounding cohesive effects?
- Methodological Answer :
- Controlled Crosslinking : Synthesize polymers with and without catechol but identical hydrophobicity (e.g., logP ~5.2). Use AFM force spectroscopy to measure adhesion forces (nN range) on mica surfaces.
- In Situ Spectroscopy : Employ ATR-IR to monitor catechol-TiO binding (1481 cm peak shift) under aqueous conditions.
- Cohesive Strength Testing : Compare storage modulus (G’) via rheometry for catechol-containing vs. control hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
